molecular formula C9H9BrO2S B2734802 2-[(4-Bromophenyl)sulfanyl]propanoic acid CAS No. 18739-77-0

2-[(4-Bromophenyl)sulfanyl]propanoic acid

Cat. No. B2734802
CAS RN: 18739-77-0
M. Wt: 261.13
InChI Key: BOZTVOOYSYAINR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]propanoic acid, also known as 4-bromo-2-sulfanylbenzoic acid (BSBA), is an organic acid that has a wide range of scientific applications in research and laboratory experiments. It is a colorless solid at room temperature and is soluble in both water and organic solvents. BSBA has been used in a variety of scientific research applications, including as a reagent in biochemical and physiological studies. BSBA has a unique structure and properties that make it an ideal reagent for a variety of research applications.

Scientific Research Applications

Potential Antileukotrienic Agents

The synthesis of 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid and its analogs, including a compound closely related to 2-[(4-Bromophenyl)sulfanyl]propanoic acid, has shown potential as antileukotrienic drugs. These compounds were synthesized using specific heterogeneous copper catalysts due to the low reactivity of the aryl bromides involved. The synthesized compounds exhibited antiplatelet activity, suggesting their potential utility in treating conditions mediated by leukotrienes, such as asthma or allergic rhinitis (Jampílek et al., 2004).

Chromatographic Analysis

Research on paper chromatography of about 100 organic acids, including those similar to 2-[(4-Bromophenyl)sulfanyl]propanoic acid, utilized acidic and basic solvents for analysis. This method allowed for the arrangement of organic acids into groups based on the number of carboxyl and other substituted groups, aiding in the prediction of unknown acid compositions. This research highlights the utility of chromatographic techniques in identifying and analyzing the structural relationships of organic acids like 2-[(4-Bromophenyl)sulfanyl]propanoic acid (Howe, 1960).

Biological Activity of Derivatives

Studies on bromophenol derivatives from the red alga Rhodomela confervoides included compounds structurally related to 2-[(4-Bromophenyl)sulfanyl]propanoic acid. These compounds were evaluated for their activity against human cancer cell lines and microorganisms, although they were found to be inactive in these assays. However, the structural elucidation of these derivatives contributes to the broader understanding of bromophenyl compounds' potential biological activities (Zhao et al., 2004).

properties

IUPAC Name

2-(4-bromophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZTVOOYSYAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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